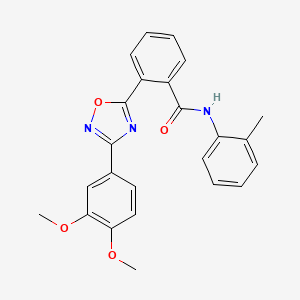
2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)benzamide, also known as DMXB-A, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
作用机制
The exact mechanism of action of 2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)benzamide is not fully understood, but it is believed to act on nicotinic acetylcholine receptors (nAChRs). 2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)benzamide has been found to be a selective agonist of the α7 nAChR subtype, which is involved in various physiological processes, including synaptic plasticity, learning, and memory. Activation of the α7 nAChR subtype has been shown to have neuroprotective effects and to improve cognitive function.
Biochemical and Physiological Effects:
2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)benzamide has been found to have various biochemical and physiological effects, including modulation of the immune response, anti-inflammatory effects, neuroprotective effects, and improvement of cognitive function. 2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)benzamide has also been shown to inhibit the growth of cancer cells and to induce apoptosis.
实验室实验的优点和局限性
One of the advantages of 2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)benzamide is its selectivity for the α7 nAChR subtype, which allows for targeted modulation of this receptor. 2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)benzamide has also been found to have low toxicity and to be well-tolerated in animal models. However, one of the limitations of 2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)benzamide is its relatively low potency, which may limit its efficacy in certain applications.
未来方向
There are several future directions for research on 2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)benzamide. One area of interest is the development of more potent analogs of 2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)benzamide that can be used in various applications. Another area of interest is the investigation of the potential therapeutic applications of 2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)benzamide in various diseases, including Alzheimer's disease, schizophrenia, and cancer. Furthermore, the mechanism of action of 2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)benzamide on the α7 nAChR subtype is not fully understood, and further research is needed to elucidate this mechanism.
合成方法
2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)benzamide can be synthesized using a multi-step process that involves the reaction of 3,4-dimethoxybenzaldehyde with hydrazine hydrate to form 3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione. This intermediate is then reacted with ethyl chloroacetate to form 3-(3,4-dimethoxyphenyl)-1-ethyl-1H-1,2,4-triazole-5(4H)-thione. The final step involves the reaction of this intermediate with o-toluidine and 2-chlorobenzoyl chloride to form 2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)benzamide.
科学研究应用
2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)benzamide has been found to have potential applications in various fields, including neuroscience, immunology, and cancer research. In neuroscience, 2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)benzamide has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. In immunology, 2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)benzamide has been found to modulate the immune response and to have anti-inflammatory effects. In cancer research, 2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)benzamide has been shown to inhibit the growth of cancer cells and to induce apoptosis.
属性
IUPAC Name |
2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4/c1-15-8-4-7-11-19(15)25-23(28)17-9-5-6-10-18(17)24-26-22(27-31-24)16-12-13-20(29-2)21(14-16)30-3/h4-14H,1-3H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXEKRXWJNHXLFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC=CC=C2C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(2,6-dimethylphenyl)sulfamoyl]-N-ethyl-2-methylbenzamide](/img/structure/B7694144.png)
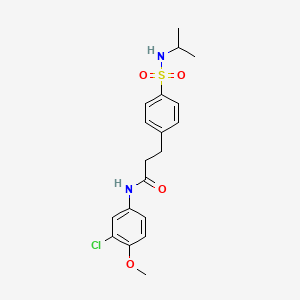
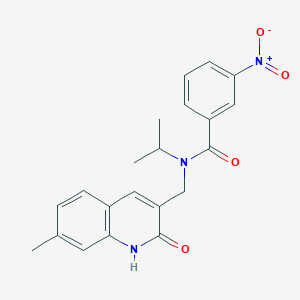
![N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7694164.png)
![3-(3-methoxyphenyl)-5-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7694172.png)
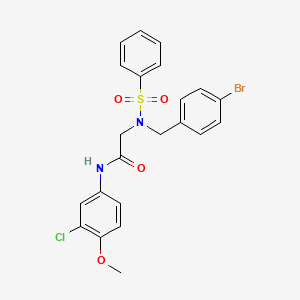
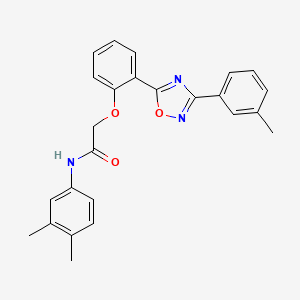
![2-[4-(diethylsulfamoyl)phenoxy]-N-(2-methoxyethyl)acetamide](/img/structure/B7694192.png)



![5-oxo-3-phenyl-N-(2-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7694214.png)
![2,2-diphenyl-N'-[(2E)-1-phenylpropan-2-ylidene]acetohydrazide](/img/structure/B7694231.png)
![N-(1-(sec-butyl)-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide](/img/structure/B7694237.png)